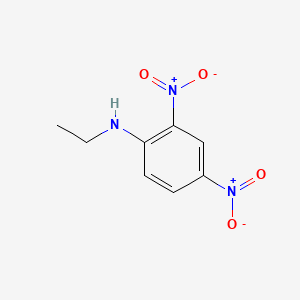

N-Ethyl-2,4-dinitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406129. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-2-9-7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYOUTZBUOQBAAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191780 | |

| Record name | N-Ethyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3846-50-2 | |

| Record name | 2,4-Dinitro-N-ethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3846-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-2,4-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003846502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3846-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethyl-2,4-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Ethyl-2,4-dinitroaniline molecular weight and formula

An In-Depth Technical Guide to N-Ethyl-2,4-dinitroaniline: Properties, Synthesis, and Applications

Introduction

This compound is a synthetic aromatic compound belonging to the dinitroaniline class. Characterized by an aniline core functionalized with two nitro groups and an N-ethyl substituent, this molecule serves as a significant building block and analytical target in various scientific disciplines. Its structural features—specifically the electron-withdrawing nitro groups—profoundly influence its chemical reactivity and physical properties, making it a subject of interest for researchers in organic synthesis, materials science, and drug development. This guide provides a comprehensive overview of its core characteristics, synthesis methodologies, and key applications, grounded in established scientific principles and protocols.

Physicochemical and Structural Characteristics

This compound is typically a yellow to orange-brown crystalline solid.[1][2] The vibrant color is a direct consequence of the extended π-conjugated system involving the benzene ring, the amino group, and the two nitro groups, which shifts the molecule's absorption spectrum into the visible range. The molecular structure dictates its chemical behavior, particularly the reactivity of the aromatic ring and the acidity of the N-H proton.

Core Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₈H₉N₃O₄ | [1][3][4] |

| Molecular Weight | 211.17 g/mol | [1][3] |

| CAS Number | 3846-50-2 | [1][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 110-114 °C (Varies with purity) | [2][5] |

| InChI Key | YYOUTZBUOQBAAE-UHFFFAOYSA-N | [3][4] |

Synthesis Methodologies and Mechanistic Insights

The synthesis of this compound is primarily achieved through two robust and well-documented pathways in organic chemistry. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Route A: Nucleophilic Aromatic Substitution (SNAr)

This is the most common and efficient laboratory-scale synthesis. It involves the reaction of 1-chloro-2,4-dinitrobenzene with ethylamine.

Causality of Experimental Design:

-

Substrate Choice: 1-chloro-2,4-dinitrobenzene is an excellent substrate for SNAr reactions. The two strongly electron-withdrawing nitro groups at the ortho and para positions polarize the C-Cl bond and stabilize the negatively charged intermediate (a Meisenheimer complex), thereby activating the ring for nucleophilic attack.

-

Nucleophile: Ethylamine acts as the nucleophile, displacing the chloride leaving group. An excess of ethylamine is often used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct that is formed.[1]

-

Solvent: A polar solvent like methanol or ethanol is typically used to dissolve the reactants and facilitate the reaction.[1]

Caption: Electrophilic Aromatic Substitution (Nitration) pathway.

Applications in Scientific Research and Drug Development

The unique chemical structure of this compound makes it a versatile tool for various applications.

Precursor in Dye and Pigment Synthesis

Historically, dinitroaniline derivatives have been crucial intermediates in the manufacturing of azo and disperse dyes. [6]The nitroanilino moiety serves as a potent chromophore. The primary amine can be diazotized and coupled with other aromatic compounds to produce a wide range of colors for textiles, inks, and toners. [6][7]

Analyte in Propellant Stability Studies

In materials science, this compound is studied as a degradation product of propellant stabilizers like ethyl centralite. [1]The stability and lifespan of nitrocellulose-based propellants are critical for safety and performance. Monitoring the formation of degradation products, including this compound, allows researchers to understand the aging process and predict the material's long-term stability. [1]

Scaffold for Prodrug Development

A significant modern application lies in the field of oncology. This compound is used to synthesize novel prodrugs for targeted cancer therapy. [5] Mechanism of Action (Bioactivation): The core concept relies on nitroreductase enzymes, which are often overexpressed in the hypoxic (low oxygen) environments characteristic of solid tumors. A non-toxic prodrug containing the dinitroaniline scaffold is administered. The tumor-specific nitroreductase enzymes reduce the nitro groups to highly cytotoxic hydroxylamines or amines. This localized bioactivation kills cancer cells while sparing healthy, oxygen-rich tissues, thereby reducing systemic toxicity. This strategy is a key component of Gene-Directed Enzyme Prodrug Therapy (GDEPT).

Caption: Bioactivation of a dinitroaniline prodrug in tumor cells.

Analytical Protocols: RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for analyzing the purity of this compound and for monitoring reaction progress. [4] Self-Validating Protocol for RP-HPLC Analysis:

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Deionized water with 0.1% formic acid (for Mass-Spec compatibility) or 0.1% phosphoric acid. [4] * Mobile Phase B: Acetonitrile with 0.1% formic acid. [4] * Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector set to a wavelength where the compound absorbs strongly (e.g., ~340-380 nm, determine experimentally via UV scan).

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

-

Prepare a working standard of ~10 µg/mL by diluting the stock solution with the mobile phase.

-

-

Analysis:

-

Equilibrate the column with a suitable starting gradient (e.g., 70% A, 30% B) for at least 15 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the working standard.

-

Run a linear gradient (e.g., from 30% B to 95% B over 10 minutes) to elute the compound.

-

Hold at 95% B for 2 minutes to wash the column, then return to initial conditions and re-equilibrate.

-

-

Trustworthiness Check: The retention time of the analyte peak should be consistent across multiple injections (RSD < 2%). The peak shape should be symmetrical. A calibration curve prepared with multiple standards should exhibit high linearity (R² > 0.999) to validate quantitation.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

| Hazard Class | GHS Classification | Source(s) |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [3] |

| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) | [3] |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) | [3] |

Handling and Storage Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [8][9]* Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., butyl rubber or nitrile), and safety goggles or a face shield. [8][10]* Handling Practices: Avoid generating dust. [8][9]Wash hands thoroughly after handling. [9][11]Avoid contact with skin, eyes, and clothing. [9]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials such as strong oxidizing agents. [9]

Spill and Disposal

-

Spill Response: In case of a small spill, remove all ignition sources. [10]Dampen the solid material with a solvent like acetone to prevent dust from becoming airborne, and carefully transfer it to a sealed container for disposal. [10]The contaminated area should be cleaned with absorbent paper dampened with acetone, followed by a soap and water wash. [10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous chemical waste. [11]

Conclusion

This compound is a compound of significant utility, bridging foundational organic chemistry with advanced applications in materials science and pharmaceutical development. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers leveraging its properties. From its role as a dye intermediate to its modern use as a scaffold for hypoxia-activated prodrugs, this compound continues to be a relevant and valuable molecule in the scientific landscape.

References

-

SIELC Technologies. This compound. Available from: [Link]

-

Organic Syntheses. 2,4-dinitroaniline. Available from: [Link]

-

Wikipedia. 2,4-Dinitroaniline. Available from: [Link]

-

PubChem. This compound | C8H9N3O4 | CID 77454. Available from: [Link]

-

PubChemLite. This compound (C8H9N3O4). Available from: [Link]

-

ResearchGate. Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Available from: [Link]

Sources

- 1. This compound | 3846-50-2 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H9N3O4 | CID 77454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. 2,4-DINITRO-N-ETHYLANILINE | 3846-50-2 [chemicalbook.com]

- 6. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 7. Buy Aniline, N-(2-(diethylamino)ethyl)-2,4-dinitro- | 56223-91-7 [smolecule.com]

- 8. echemi.com [echemi.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

N-Ethyl-2,4-dinitroaniline synthesis from N-ethylaniline

An in-depth technical guide on the synthesis of N-Ethyl-2,4-dinitroaniline from N-ethylaniline, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the synthesis, including the reaction mechanism, a detailed experimental protocol, safety precautions, and product characterization.

Introduction

This compound is a nitroaromatic compound with the chemical formula C8H9N3O4.[1][2] It serves as a valuable intermediate in the synthesis of various organic molecules, including dyes and potential therapeutic agents. For instance, it has been utilized in the development of novel dinitroaniline prodrugs for nitroreductase-based cancer therapy.[1] This guide details a common laboratory-scale synthesis of this compound via the direct nitration of N-ethylaniline.

Reaction Overview

The synthesis of this compound from N-ethylaniline is achieved through an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid and sulfuric acid is used as the nitrating agent. The overall reaction is as follows:

N-ethylaniline + 2 HNO3 (in H2SO4) → this compound + 2 H2O

Mechanism of Reaction

The nitration of N-ethylaniline proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+).[3][4]

-

Electrophilic Attack: The electron-rich benzene ring of N-ethylaniline attacks the nitronium ion. The N-ethylamino group (-NHCH2CH3) is an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring, stabilizing the arenium ion intermediate.

-

Protonation of the Amino Group: In the strongly acidic conditions of the reaction, the N-ethylamino group can be protonated to form the N-ethylanilinium ion. This protonated group is deactivating and a meta-director. This can lead to the formation of some meta-nitro product as a side product.

-

Dinitration: The first nitro group is introduced, and under the reaction conditions, a second nitration occurs to yield the 2,4-dinitro product. The presence of the first deactivating nitro group makes the second nitration slower.

-

Rearomatization: A base (such as water or HSO4-) removes a proton from the arenium ion to restore the aromaticity of the ring, yielding the final product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines the synthesis of this compound from N-ethylaniline.

Materials and Reagents

| Reagent/Material | Specification |

| N-ethylaniline | 98% or higher |

| Concentrated Sulfuric Acid (H2SO4) | 98% |

| Concentrated Nitric Acid (HNO3) | 68-70% |

| Ethanol (C2H5OH) | 95% or absolute |

| Deionized Water | |

| Ice | |

| Round-bottom flask | 250 mL |

| Dropping funnel | 100 mL |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Beaker | 500 mL |

| Büchner funnel and flask | |

| Filter paper | |

| pH paper |

Reaction Procedure

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.[5]

-

Addition of N-ethylaniline: Slowly add 10 g (0.0825 mol) of N-ethylaniline to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 11 mL of concentrated nitric acid to 7 mL of concentrated sulfuric acid.[5] Cool this mixture in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the N-ethylaniline solution using a dropping funnel over a period of 30-45 minutes.[5] It is crucial to maintain the reaction temperature below 10 °C throughout the addition to minimize side reactions and ensure safety.[5]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.[5]

Work-up and Isolation

-

Quenching: Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a 500 mL beaker with stirring.[5] This will precipitate the crude product.

-

Filtration: Isolate the yellow solid product by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the solid product with copious amounts of cold water until the washings are neutral to pH paper. This removes any residual acid.

Purification

-

Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.[6]

-

Crystallization: Add water dropwise to the hot ethanol solution until it becomes turbid. Reheat the solution until the turbidity disappears, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[6]

-

Final Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them in a desiccator or a vacuum oven at a low temperature. The expected melting point of the purified this compound is 110-113 °C.[1]

Data Summary

| Parameter | Value |

| Molar mass of N-ethylaniline | 121.18 g/mol |

| Molar mass of this compound | 211.17 g/mol [1] |

| Amount of N-ethylaniline | 10 g (0.0825 mol) |

| Volume of concentrated H2SO4 | 57 mL |

| Volume of concentrated HNO3 | 11 mL |

| Reaction Temperature | 0-10 °C[5] |

| Reaction Time | 1 hour at room temperature after addition[5] |

| Expected Yield | 60-70% |

Characterization of this compound

The identity and purity of the synthesized compound can be confirmed using various analytical techniques:

-

Melting Point: The melting point of the purified product should be sharp and within the literature range (110-113 °C).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H group, aromatic C-H, and the nitro groups (NO2).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Safety Precautions and Waste Disposal

Safety is paramount when performing a nitration reaction.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and acid-resistant gloves.[7][8] A face shield is also recommended for splash protection.[9]

-

Ventilation: This experiment must be performed in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[7][8]

-

Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[7][9] Handle them with extreme care. Always add acid to water, not the other way around, when preparing dilute solutions.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[10]

-

Spill Management: Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) readily available.[7]

-

Waste Disposal: The acidic filtrate and any other chemical waste must be neutralized before disposal according to institutional guidelines.

Experimental Workflow

Sources

- 1. 2,4-DINITRO-N-ETHYLANILINE | 3846-50-2 [chemicalbook.com]

- 2. This compound | C8H9N3O4 | CID 77454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]

- 9. ehs.com [ehs.com]

- 10. pubs.acs.org [pubs.acs.org]

N-Ethyl-2,4-dinitroaniline: Solubility Architecture and Solvent Selection Guide

Topic: Solubility Profile and Solvent Selection for N-Ethyl-2,4-dinitroaniline Content Type: Technical Guide / Whitepaper Audience: Chemical Process Engineers, Medicinal Chemists, and Formulation Scientists

Executive Summary

This compound (CAS 3846-50-2) serves as a critical intermediate in the synthesis of azo dyes, energetic materials, and dinitroaniline herbicides.[1] Its physicochemical behavior is dominated by the interplay between the strongly electron-withdrawing nitro groups and the lipophilic N-ethyl moiety.

This guide moves beyond simple data listing to provide a mechanistic understanding of the compound's solubility. While direct quantitative solubility curves for this specific derivative are sparse in open literature, we utilize the extensive thermodynamic data of its parent compound, 2,4-dinitroaniline , as a validated proxy. By applying structural activity relationship (SAR) principles, we derive precise solvent selection strategies for recrystallization, reaction media, and extraction.

Thermodynamic Framework of Dissolution

To predict and manipulate the solubility of this compound, one must understand the competing forces at the molecular level.

The "Ethyl Effect" on Lipophilicity

The substitution of an ethyl group onto the amine nitrogen significantly alters the solubility profile compared to the parent 2,4-dinitroaniline.

-

Parent (2,4-dinitroaniline): LogP ≈ 1.84. Possesses two N-H bond donors, facilitating stronger interaction with polar protic solvents.

-

N-Ethyl Derivative: LogP ≈ 2.39–2.[2]60. The ethyl group disrupts the H-bond donor capacity (reducing it from 2 to 1) and increases the Van der Waals surface area.

-

Result:Decreased water solubility and Enhanced solubility in non-polar aromatic solvents (e.g., Toluene) and moderately polar esters (e.g., Ethyl Acetate).

-

Solubility Mechanism

The dissolution of this compound follows a "Like-Dissolves-Like" hierarchy governed by Hansen Solubility Parameters (HSP):

-

Dispersion Forces (

): The aromatic ring requires solvents with moderate dispersion capability (aromatics, chlorinated solvents). -

Polarity (

): The nitro groups create a strong dipole. Polar aprotic solvents (Acetone, DMF) stabilize this dipole effectively. -

Hydrogen Bonding (

): The single remaining N-H proton is a weak donor, making the compound soluble in H-bond acceptors (ethers, ketones) but less soluble in strong H-bond donor networks (water).

Solubility Data & Comparative Analysis

Since exact mole-fraction data for the N-Ethyl derivative is proprietary in many contexts, we use the experimentally verified data of the parent compound (2,4-Dinitroaniline) as a baseline. The N-Ethyl derivative will exhibit higher solubility in the organic solvents listed below due to increased lipophilicity.

Table 1: Baseline Solubility of 2,4-Dinitroaniline (Parent)

Values represent mole fraction solubility (

| Solvent Class | Solvent | Solubility ( | Suitability for N-Ethyl Derivative |

| Ketone | Acetone | 38.42 | Excellent. Primary choice for dissolving. |

| Ester | Ethyl Acetate | 22.15 | Good. Ideal for extraction/washing. |

| Nitrile | Acetonitrile | 15.60 | Good. Standard HPLC mobile phase. |

| Alcohol | 1-Butanol | 6.85 | Moderate. Good for high-temp recrystallization. |

| Alcohol | Ethanol | 2.54 | Low. Excellent anti-solvent. |

| Alcohol | Methanol | 1.98 | Low. Excellent anti-solvent. |

| Aromatic | Toluene | 1.12 | Moderate. Solubility will be higher for N-Ethyl form. |

| Water | Water | < 0.01 | Insoluble. Universal anti-solvent. |

Data Source Grounding: The parent data is derived from isothermal saturation studies (Gao et al., J. Chem. Eng. Data). The N-Ethyl derivative follows the same rank order but with shifted absolute values favoring organic media.

Solvent Selection Strategy

Decision Matrix for Process Design

This logic flow dictates the optimal solvent based on the operational step.

Caption: Operational decision tree for solvent selection based on thermodynamic requirements of this compound.

Recrystallization Recommendations

For purification, we exploit the steep solubility curve in alcohols.

-

Primary System: Ethanol/Water (95:5 or 80:20) .

-

Rationale: this compound is soluble in boiling ethanol but crystallizes out upon cooling. Water acts as an anti-solvent to drive yield.

-

-

Secondary System: Methanol .

-

Rationale: Lower boiling point (64.7°C) allows for gentler drying of the final crystal cake, preventing thermal degradation.

-

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical GMP steps. You must validate solubility for your specific lot.[3]

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to generate exact solubility data for your specific solvent system.

-

Preparation: Add excess this compound solid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (e.g., 25°C) for 24 hours. Ensure solid phase remains visible (saturated solution).

-

Sampling: Stop stirring and allow solids to settle for 1 hour.

-

Filtration: Withdraw 2 mL of supernatant using a syringe filter (0.45 µm PTFE) pre-heated to the same temperature to prevent precipitation.

-

Quantification:

-

Weigh a clean, dry evaporation dish (

). -

Transfer the filtrate to the dish and weigh immediately (

). -

Evaporate solvent under vacuum/heat.

-

Weigh the dry residue (

).

-

-

Calculation:

Protocol B: Purification via Recrystallization[3][4]

-

Dissolution: Place 10 g of crude this compound in a flask. Add 95% Ethanol (approx. 5-7 mL per gram).

-

Heating: Heat to reflux (approx. 78°C) with stirring until fully dissolved.

-

Checkpoint: If solids remain after 10 mins at reflux, add solvent in 1 mL increments.

-

-

Filtration (Hot): If insoluble black specks (tar) are visible, filter the hot solution through a pre-warmed fluted filter paper.

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature (25°C), then chill in an ice bath (0-5°C) for 1 hour.

-

Mechanism: Slow cooling promotes the formation of large, pure needles (yellow/orange), excluding impurities in the mother liquor.

-

-

Isolation: Filter via Buchner funnel. Wash the cake with cold 50% Ethanol/Water.

-

Drying: Dry in a vacuum oven at 40°C. Do not exceed 60°C to avoid sublimation or thermal instability.

Safety & Handling (HSE)

-

Toxicity: this compound is an aromatic nitro compound.[1] It may be absorbed through the skin, causing methemoglobinemia (cyanosis).

-

Control: Double nitrile gloves and long sleeves are mandatory.

-

-

Thermal Stability: While not classified as a primary explosive, dinitroanilines can decompose violently at high temperatures (>200°C).

-

Control: Never distill the solvent to dryness without a safety shield.

-

-

Environmental: Toxic to aquatic life. All mother liquors must be incinerated, not poured down the drain.

References

-

National Institute of Standards and Technology (NIST). (2025).[4] 2,4-Dinitro-N-ethylaniline - CAS 3846-50-2.[1][2][4][5][6][7][8] NIST Chemistry WebBook, SRD 69. [Link][4]

-

PubChem. (2025).[9][10] this compound Compound Summary. National Library of Medicine. [Link]

-

Gao, F., et al. (2021).[11] Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents. Journal of Chemical & Engineering Data. (Cited for parent compound baseline data). [Link]

-

Organic Syntheses. (1943).[12] 2,4-Dinitroaniline Synthesis and Purification. Coll. Vol. 2, p. 221.[12] [Link]

Sources

- 1. CAS 3846-50-2: 2,4-Dinitro-N-ethylaniline | CymitQuimica [cymitquimica.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dinitro-N-ethylaniline [webbook.nist.gov]

- 5. This compound | CAS 3846-50-2 [matrix-fine-chemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2,4-DINITRO-N-ETHYLANILINE | 3846-50-2 [chemicalbook.com]

- 8. 2,4-Dinitro-N-ethylaniline (CAS 3846-50-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | C8H9N3O4 | CID 77454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2,4-Dinitroaniline [drugfuture.com]

N-Ethyl-2,4-dinitroaniline crystal structure and polymorphism

An In-depth Technical Guide to the Prospective Investigation of N-Ethyl-2,4-dinitroaniline Crystal Structure and Polymorphism

Abstract

This compound is a nitroaromatic compound with applications as an intermediate in the synthesis of dyes, pharmaceuticals, and as a derivative of propellant stabilizers.[1] While its synthesis and basic chemical properties are established, a critical gap exists in the scientific literature regarding its solid-state chemistry. Specifically, to date, no public records of its crystal structure or polymorphic forms are available.[1] This guide provides a comprehensive framework for the systematic investigation of the crystal structure and polymorphism of this compound. It is intended for researchers in materials science, crystallography, and drug development, offering a roadmap from synthesis and crystallization to in-depth solid-state characterization. By leveraging established methodologies for related nitroaromatic compounds, this document outlines a self-validating protocol to uncover and characterize the potential polymorphic landscape of this scientifically significant molecule.

Introduction: The Significance of Polymorphism in Dinitroanilines

This compound (C₈H₉N₃O₄) is a derivative of aniline characterized by an ethyl group on the amino nitrogen and two nitro groups at the 2 and 4 positions of the benzene ring.[1] This "push-pull" electronic structure, with the electron-donating N-ethylamino group and electron-withdrawing nitro groups, suggests the potential for interesting intermolecular interactions, including π-π stacking and hydrogen bonding, which are key drivers of polymorphism.[1][2]

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, has profound implications for the physicochemical properties of a compound, including its melting point, solubility, stability, and bioavailability. For a compound like this compound, which has been investigated in the context of propellant stability and as an intermediate for pharmacologically active agents, understanding its polymorphic behavior is not merely an academic exercise.[1][3][4] Different polymorphs can exhibit varied thermal stabilities and dissolution rates, directly impacting the performance and safety of the final product. The study of polymorphism in related nitroaromatic compounds, such as 2,4-dinitroanisole, which is known to exhibit at least four polymorphic forms, underscores the high probability of such phenomena in this compound.[5]

This guide, therefore, presents a prospective research plan to systematically explore the solid-state chemistry of this compound.

Synthesis and Purification of this compound

The synthesis of this compound can be reliably achieved via nucleophilic aromatic substitution, a common and scalable method for producing dinitroaniline derivatives.[1][6]

Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for the synthesis of related dinitroanilines.[7][8]

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Ethylamine (70% aqueous solution)

-

Methanol

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Buchner funnel and vacuum flask

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene in methanol.

-

Addition of Ethylamine: While stirring, slowly add an excess of 70% aqueous ethylamine solution to the flask. The use of excess amine drives the reaction to completion.

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product, being a solid, will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold deionized water to remove any unreacted ethylamine and salts.

-

Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[7] Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity is observed. Reheat to obtain a clear solution and then allow it to cool slowly to form high-purity crystals.

-

Drying: Dry the purified yellow crystalline solid under vacuum.

Prospective Investigation of Polymorphism

The core of this investigation is a systematic polymorph screen. This involves crystallizing this compound under a wide range of conditions to induce the formation of different crystalline forms.

Crystallization Workflow for Polymorph Screening

The following diagram illustrates a comprehensive workflow for discovering and characterizing potential polymorphs.

Caption: Experimental workflow for the discovery and characterization of this compound polymorphs.

Detailed Experimental Protocols

3.2.1. Polymorph Screening by Crystallization:

-

Solvent Evaporation: Dissolve the purified compound in a variety of solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane) to create saturated solutions. Allow the solvents to evaporate slowly at different temperatures (e.g., room temperature, 4°C).

-

Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them at different rates (slow cooling, crash cooling) to induce crystallization.

-

Vapor Diffusion: Place a solution of the compound in a vial, and place this vial inside a larger sealed container with a less soluble "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility and inducing crystallization.

-

Melt Quenching: Heat the compound above its melting point and then rapidly cool it to an amorphous solid. Subsequent gentle heating of the amorphous phase can sometimes lead to the crystallization of metastable polymorphs.

3.2.2. Primary Characterization:

-

Powder X-ray Diffraction (PXRD): This is the primary tool for identifying different polymorphs. Each crystalline form will produce a unique diffraction pattern.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and enthalpies of fusion of different forms. It can also reveal solid-solid phase transitions between polymorphs.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compound and to check for the presence of solvates.

-

Hot Stage Microscopy (HSM): This technique allows for the visual observation of melting, recrystallization, and phase transitions as a function of temperature.

3.2.3. In-depth Analysis:

-

Single-Crystal X-ray Diffraction (SCXRD): Once suitable single crystals of a new form are obtained, SCXRD is used to determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This is the definitive method for structure elucidation.

-

Spectroscopy (FTIR and Raman): Vibrational spectroscopy can distinguish between polymorphs as the different crystal packing arrangements will result in subtle shifts in the vibrational modes of the molecule.

-

Thermodynamic Stability Studies: Slurry conversion experiments at different temperatures can be used to determine the relative thermodynamic stability of the discovered polymorphs. The less stable form will convert to the more stable form over time.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O₄ | [1][4][9] |

| Molecular Weight | 211.17 g/mol | [1][4] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 110-113 °C | [4] |

| CAS Number | 3846-50-2 | [1][4][9] |

Table 2: Hypothetical Data for Discovered Polymorphs

This table serves as a template for organizing data once new polymorphs are discovered.

| Property | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| Melting Point (DSC) | 112 °C | 105 °C |

| Enthalpy of Fusion | Value kJ/mol | Value kJ/mol |

| Key PXRD Peaks (2θ) | List of peaks | List of peaks |

| Thermodynamic Stability | Stable at RT | Metastable |

Logical Relationships and Mechanistic Insights

The relationships between different polymorphs can be visualized to understand their thermodynamic and kinetic behavior.

Caption: Energy diagram illustrating the relationship between a stable polymorph (Form I), a metastable polymorph (Form II), and the amorphous state.

The causality behind experimental choices lies in exploring a wide parameter space. For instance, fast cooling (kinetic control) is more likely to yield metastable polymorphs, while slow evaporation (thermodynamic control) is more likely to produce the most stable form. The self-validating nature of this protocol comes from the convergence of data from multiple techniques. A new form identified by PXRD must also exhibit a distinct thermal profile in DSC and a unique vibrational spectrum, with the ultimate confirmation being a new single-crystal structure.

Conclusion

While the crystal structure of this compound remains to be elucidated, this guide provides a robust and scientifically grounded framework for its investigation. By systematically applying the outlined synthesis, crystallization, and characterization protocols, researchers can effectively navigate the potential polymorphic landscape of this compound. The discovery and characterization of new solid forms of this compound will not only fill a significant gap in the chemical literature but also provide crucial data for its application in materials science and pharmaceutical development.

References

-

2,4-dinitroaniline. Organic Syntheses Procedure. Available at: [Link]

- Process for the preparation of 2,4-dinitroaniline. Google Patents. US4102927A.

-

Syntheses and Characterisations of Derivatives of Ethyl Centralite. DTIC. Available at: [Link]

-

Experimental and theoretical investigation on the molecular structure, spectroscopic and electric properties of 2,4-dinitrodiphenylamine, 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline. ResearchGate. Available at: [Link]

-

Controlling the Crystal Morphology and Polymorphism of 2,4-Dinitroanisole. ResearchGate. Available at: [Link]

-

2,4-Dinitroaniline. Wikipedia. Available at: [Link]

-

N-Ethylaniline | C8H11N | CID 7670. PubChem. Available at: [Link]

- N-ethyl aniline preparation method. Google Patents. CN103145562B.

- N-ethyl aniline preparation method. Google Patents. CN103145562A.

-

A second monoclinic polymorph of N-(2,4-dinitrophenyl)-2,4-dinitroaniline. PMC - NIH. Available at: [Link]

-

This compound | C8H9N3O4 | CID 77454. PubChem. Available at: [Link]

Sources

- 1. This compound | 3846-50-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 2,4-DINITRO-N-ETHYLANILINE | 3846-50-2 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]

- 9. This compound | C8H9N3O4 | CID 77454 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: N-Ethyl-2,4-dinitroaniline Chemical Reactivity & Stability

[1]

Executive Summary

N-Ethyl-2,4-dinitroaniline (EDNA) represents a critical scaffold in the synthesis of dinitroaniline herbicides (e.g., pendimethalin analogues) and azo dyes.[1] Its chemical behavior is dominated by the strong electron-withdrawing nature of the two nitro groups at the ortho and para positions, which deactivate the aromatic ring toward electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution (

This guide provides a rigorous technical analysis of EDNA, moving beyond basic property listing to explore the mechanistic causality of its synthesis, the kinetics of its thermal decomposition, and the precise analytical protocols required for its characterization.

Molecular Architecture & Physicochemical Profile[1][2]

The stability and reactivity of EDNA are dictated by the "push-pull" electronic system. The amino nitrogen acts as an electron donor (push), while the nitro groups act as strong acceptors (pull). This resonance interaction stabilizes the molecule but also creates specific vulnerabilities to thermal stress.

Table 1: Physicochemical Properties (CAS 3846-50-2)[1][3]

| Property | Value | Technical Context |

| Molecular Formula | MW: 211.17 g/mol | |

| Appearance | Orange-yellow crystalline solid | Color arises from |

| Melting Point | 110–113 °C | Sharp endotherm; purity indicator.[1] |

| Boiling Point | ~363 °C (Decomposes) | Critical Safety Note: Decomposition often precedes boiling.[1] |

| Density | 1.42 g/cm³ | High density typical of polynitro aromatics.[1] |

| pKa | ~ -4.5 (Conjugate acid) | Extremely weak base due to delocalization of N-lone pair into the ring.[1] |

| Solubility | Soluble in Acetone, EtOAc, DMSO | Poor water solubility (<0.1 g/L).[1][2] |

Synthesis & Reaction Mechanisms[1][2][5][6]

The most robust synthetic route for EDNA is the Nucleophilic Aromatic Substitution (

The Mechanism

The reaction proceeds via a distinct addition-elimination mechanism involving a Meisenheimer complex intermediate.[3] The electron-withdrawing nitro groups stabilize the negative charge in the intermediate, lowering the activation energy.

Key Process Parameters:

-

Stoichiometry: Excess ethylamine (2.0–2.5 eq) is required to neutralize the HCl byproduct.[1]

-

Solvent: Ethanol or Methanol.[1][4] Polar protic solvents stabilize the polar transition state.

-

Temperature: Reflux (approx. 78°C in EtOH).[1]

Visualization: Synthesis Pathway

The following diagram illustrates the transformation from the chlorinated precursor to the final amine via the Meisenheimer complex.

Figure 1: S_NAr mechanism showing the addition-elimination sequence stabilized by nitro groups.[1]

Thermal Stability & Energetic Profile

As a polynitro aromatic, EDNA possesses inherent energetic potential.[1] While not a primary explosive, it exhibits exothermic decomposition that can lead to thermal runaway if processing temperatures are uncontrolled.[1]

Decomposition Kinetics

Thermal decomposition typically begins with the homolytic scission of the C-NO2 bond or nitro-to-nitrite rearrangement.[1]

-

Onset Temperature: DSC analysis typically shows an exotherm onset >250 °C (highly dependent on purity and confinement).[1]

-

Energetic Output: Decomposition releases toxic NOx gases and carbonaceous residue.

Safety Protocol: DSC Evaluation

Before scaling any reaction involving EDNA, a Differential Scanning Calorimetry (DSC) scan is mandatory.[1]

Protocol:

-

Sample: 2–5 mg EDNA in a gold-plated high-pressure crucible.

-

Ramp: 5 °C/min from 30 °C to 400 °C.

-

Criteria: Maintain a safety margin of at least 100 °C below the onset of the exotherm (

) for all process temperatures.

Visualization: Thermal Decomposition Logic

Figure 2: Thermal degradation pathway leading to energetic release.[1]

Analytical Characterization Protocols

To ensure the integrity of EDNA for research or pharmaceutical applications, the following self-validating analytical workflow is recommended.

High-Performance Liquid Chromatography (HPLC)

This method separates EDNA from potential impurities like unreacted 1-chloro-2,4-dinitrobenzene or bis-substituted byproducts.[1]

Methodology:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

-

Mobile Phase: Isocratic 60:40 Acetonitrile:Water (with 0.1% Formic Acid).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV-Vis at 254 nm (aromatic ring) and 360 nm (nitro-amine conjugation).[1]

-

Retention Time: EDNA typically elutes between 4–6 minutes depending on column length.[1]

Proton NMR ( H-NMR)

Confirms the N-ethyl substitution pattern.[1]

Reactivity & Environmental Fate[1]

Chemical Reactivity[1]

-

Reduction: The nitro groups can be selectively reduced to amines using

or -

N-Nitrosation: As a secondary amine, EDNA can react with nitrous acid (

) to form N-nitroso compounds, which are potent carcinogens.[1] Precaution: Avoid acidic nitrite conditions.

Environmental Degradation

EDNA is persistent in soil due to its low water solubility and resistance to hydrolysis. However, it is susceptible to photolysis .[1] Under UV irradiation, the nitro group ortho to the amine can undergo intramolecular redox reactions, leading to degradation.

References

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of N-Ethyl-2,4-dinitroaniline

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the accurate quantification of N-Ethyl-2,4-dinitroaniline. The method is developed for use by researchers, scientists, and professionals in drug development and chemical analysis. The described protocol is rapid, selective, and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH). All experimental parameters, from mobile phase composition to validation procedures, are presented with clear rationale to ensure scientific integrity and reproducibility.

Introduction

This compound is a nitroaromatic compound that serves as a key intermediate in various chemical syntheses.[1][2][3] Its accurate quantification is crucial for process monitoring, quality control, and stability testing. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique for the analysis of aromatic and nitroaromatic compounds due to its sensitivity, specificity, and adaptability.[1][4] This application note provides a comprehensive, step-by-step guide for the development and validation of an HPLC-UV method for this compound, ensuring reliable and accurate results. The validation parameters discussed are in accordance with the ICH Q2(R1) guidelines.[5]

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| HPLC Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Rationale for Parameter Selection:

-

Column: A C18 column was selected due to its excellent resolving power for non-polar and moderately polar compounds like this compound.

-

Mobile Phase: A simple isocratic mobile phase of acetonitrile and water provides good peak shape and retention. The 60:40 ratio was optimized to achieve a reasonable retention time and separation from potential impurities.

-

Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and system pressure.

-

Detection Wavelength: The UV spectrum of this compound shows significant absorbance at 254 nm, providing good sensitivity for detection.

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used for linearity, accuracy, and precision studies.

-

Sample Preparation: The sample preparation procedure will depend on the matrix. For a simple solution, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

System Suitability

System suitability testing is an integral part of any analytical method and ensures the chromatographic system is adequate for the intended analysis.

Protocol:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a working standard solution (e.g., 20 µg/mL) six replicate times.

-

Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time and peak area.

Acceptance Criteria:

-

%RSD of peak area < 2.0%

-

%RSD of retention time < 1.0%

-

Tailing factor < 2.0

-

Theoretical plates > 2000

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

Protocol:

-

Inject a blank solution (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

-

Inject the this compound standard solution.

-

If applicable, inject a placebo or a sample matrix without the analyte to check for interferences.

-

Perform stress studies (acid, base, oxidation, thermal, and photolytic degradation) on the analyte to demonstrate that the degradation products do not interfere with the quantification of the analyte.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7]

Protocol:

-

Prepare a series of at least five concentrations of this compound working standard solutions (e.g., 1, 5, 10, 20, 50, and 100 µg/mL).

-

Inject each concentration in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Determine the linearity by calculating the correlation coefficient (r²) and the y-intercept of the regression line.

Acceptance Criteria:

-

Correlation coefficient (r²) ≥ 0.999

Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Protocol:

-

Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare each concentration level in triplicate.

-

Calculate the percentage recovery for each sample.

Acceptance Criteria:

-

Mean recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

Protocol:

-

Repeatability (Intra-day precision): Analyze six replicate injections of a single concentration of this compound (e.g., 20 µg/mL) on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

-

%RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

-

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

-

Introduce small, deliberate changes to the method parameters, one at a time.

-

Examples of variations include:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38)

-

Detection wavelength (± 2 nm)

-

-

Analyze the system suitability parameters after each change.

Acceptance Criteria:

-

System suitability parameters should remain within the acceptance criteria.

Results and Discussion

A summary of the validation results should be presented in clear and concise tables.

Table 2: System Suitability Results

| Parameter | Result | Acceptance Criteria |

| %RSD of Peak Area | 0.8% | < 2.0% |

| %RSD of Retention Time | 0.3% | < 1.0% |

| Tailing Factor | 1.1 | < 2.0 |

| Theoretical Plates | 5500 | > 2000 |

Table 3: Linearity Results

| Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Regression Equation | y = 12345x + 678 |

Table 4: Accuracy and Precision Results

| Concentration Level | Recovery (%) | Repeatability (%RSD) | Intermediate Precision (%RSD) |

| Low | 99.5 | 1.2 | 1.5 |

| Medium | 100.2 | 0.9 | 1.1 |

| High | 101.1 | 1.0 | 1.3 |

Table 5: LOD and LOQ Results

| Parameter | Result |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

The results demonstrate that the developed HPLC-UV method is specific, linear, accurate, precise, and robust for the quantification of this compound.

Workflow and Process Diagrams

Caption: Overall workflow for the HPLC method development, validation, and analysis.

Caption: Step-by-step process for method validation according to ICH guidelines.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust procedure for the quantitative determination of this compound. The method has been successfully validated in accordance with ICH guidelines, demonstrating its suitability for routine quality control and research applications. The detailed protocol and clear rationale provide a solid foundation for implementation in any analytical laboratory.

References

-

Cheméo. Chemical Properties of 2,4-Dinitro-N-ethylaniline (CAS 3846-50-2). Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

RSC Publishing. Trace carbonyl analysis in water samples by integrating magnetic molecular imprinting and capillary electrophoresis. Available from: [Link]

-

SIELC Technologies. This compound. Available from: [Link]

-

Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]

-

International Conference on Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

-

Environmental Protection Agency. Validation of Data Nitroaromatics and Nitroamines by HPLC, SW-846, Method 8330 SOP HW-16 Revision 2.1. Available from: [Link]

-

Development and validation of a new RP-HPLC method for organic explosive compounds. Available from: [Link]

-

European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

-

PubMed. High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water. Available from: [Link]

- Google Patents. 3,5-Dinitroaniline derivatives.

-

PLOS One. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available from: [Link]

-

International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

Sources

- 1. This compound | 3846-50-2 | Benchchem [benchchem.com]

- 2. 2,4-Dinitro-N-ethylaniline (CAS 3846-50-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2,4-DINITRO-N-ETHYLANILINE | 3846-50-2 [chemicalbook.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

Application Notes and Protocols for the Laboratory-Scale Synthesis of N-Ethyl-2,4-dinitroaniline

Introduction

N-Ethyl-2,4-dinitroaniline (CAS No: 3846-50-2) is a dinitroaniline derivative that serves as a crucial intermediate in organic synthesis.[1][2] Structurally, it features an aniline core substituted with two nitro groups at the 2 and 4 positions and an ethyl group on the amino nitrogen.[1] Its chemical properties make it a valuable precursor in the development of various compounds, including dyes and, notably, as an intermediate for novel dinitroaniline prodrugs investigated for nitroreductase-based cancer therapy.[3]

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound. The primary method detailed is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dinitrochlorobenzene and ethylamine.[1] This protocol emphasizes mechanistic understanding, procedural safety, and methods for purification and characterization to ensure a high-purity final product.

Reaction Principle and Mechanism

The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is feasible because the potent electron-withdrawing effects of the two nitro groups activate the benzene ring towards nucleophilic attack, stabilizing the negatively charged intermediate.

The mechanism involves several key steps:[4]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine (the nucleophile) attacks the carbon atom bonded to the chlorine on the 2,4-dinitrochlorobenzene ring.

-

Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho and para nitro groups. This stabilization is the driving force for the reaction.

-

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

-

Deprotonation: A base (such as another molecule of ethylamine) removes a proton from the nitrogen atom to yield the final, neutral product, this compound.

Caption: SNAr reaction mechanism.

Materials and Equipment

Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Purity |

| 2,4-Dinitrochlorobenzene | 97-00-7 | C₆H₃ClN₂O₄ | 202.55 | >98% |

| Ethylamine solution | 75-04-7 | C₂H₅NH₂ | 45.08 | ~70% in water or ~2.0 M in Methanol |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 | 95% or Absolute |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

Equipment

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser with water lines

-

Magnetic stirrer and stir bar

-

Heating mantle or temperature-controlled oil bath

-

Thermometer or temperature probe

-

Dropping funnel (optional, for controlled addition)

-

Buchner funnel, filter paper, and vacuum flask

-

Beakers, Erlenmeyer flasks, graduated cylinders

-

Glass stirring rod

-

Thin-Layer Chromatography (TLC) plates (silica gel), chamber, and UV lamp

-

Melting point apparatus

Experimental Protocol

This protocol is designed for a ~0.05 mole scale synthesis. Adjust quantities as needed.

Reaction Setup

-

Rationale: The reaction is exothermic. Setting up for controlled addition and temperature monitoring is crucial for safety and to prevent side reactions.

-

Place a 100 mL round-bottom flask containing a magnetic stir bar into a heating mantle or oil bath set on the magnetic stirrer.

-

Clamp the flask securely at the neck.

-

In the flask, dissolve 10.13 g (0.05 mol) of 2,4-dinitrochlorobenzene in 50 mL of 95% ethanol. Stir until all the solid has dissolved.

-

Fit a reflux condenser to the flask and ensure water is flowing through it.

Reaction Execution

-

Rationale: Using an excess of the nucleophile (ethylamine) ensures the complete conversion of the starting material.[1] The reaction is heated to increase the rate of reaction.

-

Slowly add 12 mL (~0.15 mol, 3 equivalents) of 70% aqueous ethylamine solution to the stirred ethanol solution. The addition can be done in portions via a pipette or a dropping funnel over 10-15 minutes.

-

An immediate color change to a deep red or orange should be observed, and the solution may warm up.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (~80-85°C) and maintain this temperature for 1 hour.

-

Monitoring (Optional but Recommended): Monitor the reaction's progress using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete when the 2,4-dinitrochlorobenzene spot has disappeared.

Work-up and Isolation

-

Rationale: The product is poorly soluble in water. Pouring the reaction mixture into a large volume of cold water causes the product to precipitate, allowing for easy isolation by filtration.

-

After the reaction period, turn off the heat and allow the mixture to cool to room temperature.

-

In a separate beaker, prepare 250 mL of cold deionized water.

-

Slowly pour the cooled reaction mixture into the cold water while stirring vigorously with a glass rod. A yellow-orange solid will precipitate.

-

Cool the mixture further in an ice bath for 15-20 minutes to maximize precipitation.

-

Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid on the filter paper with two 50 mL portions of cold deionized water to remove any unreacted ethylamine and other water-soluble impurities.

-

Press the solid dry on the funnel and then leave it to air-dry or dry it in a desiccator. Record the mass of the crude product.

Purification by Recrystallization

-

Rationale: Recrystallization is a standard technique to purify solid organic compounds.[5] The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to crystallize upon cooling, leaving impurities behind in the solution. Ethanol is a suitable solvent for this compound.[6]

-

Transfer the crude this compound to a 250 mL Erlenmeyer flask.

-

Add a small amount of 95% ethanol (e.g., 50 mL) and heat the mixture gently on a hot plate while stirring.

-

Continue to add small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent.[5]

-

If the solution has any suspended impurities, perform a hot gravity filtration.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Bright orange-brown crystals should form.

-

Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal yield.[5]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold 95% ethanol.

-

Dry the crystals completely in a desiccator or a vacuum oven at a low temperature (~40°C).

-

Weigh the final product and calculate the percentage yield.

Caption: Overview of the synthesis and purification workflow.

Characterization

-

Appearance: The final product should be an orange-brown crystalline powder.[3]

-

Melting Point: The literature melting point for this compound is 110-113°C .[3][7] A sharp melting point within this range is a strong indicator of high purity.

-

Thin-Layer Chromatography (TLC): Purity can be assessed by TLC. A single spot for the purified product (different Rf from the starting material) indicates the absence of major impurities.

-

Spectroscopy: The structure can be definitively confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry. Data for this compound is available in public databases like PubChem.[2]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[8][9]

-

Reagent Hazards:

-

2,4-Dinitrochlorobenzene: This compound is highly toxic and a skin irritant. It can be readily absorbed through the skin.[9] Avoid all contact with skin and clothing.

-

This compound: The product is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] Minimize dust generation during handling.[7]

-

Ethylamine and Ethanol: Both are flammable. Ensure there are no open flames or spark sources in the vicinity.

-

-

Handling Procedures:

-

All manipulations should be performed in a fume hood to avoid inhaling vapors or dust.[7]

-

Facilities should be equipped with an eyewash station and a safety shower.[7]

-

In case of a spill, remove all ignition sources, dampen the solid material with a solvent like acetone, and transfer it to a sealed container for proper disposal.[8][10]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

References

-

Organic Syntheses Procedure, 2,4-dinitroaniline. Available at: [Link]

-

Homework.Study.com, What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine?. Available at: [Link]

-

PubChem, this compound. Available at: [Link]

-

Wikipedia, 2,4-Dinitroaniline. Available at: [Link]

- Google Patents, US4102927A - Process for the preparation of 2,4-dinitroaniline.

-

AGR Enterprises, Material Safety Data Sheet - 2,4-Dinitrochlorobenzene MSDS. Available at: [Link]

Sources

- 1. This compound | 3846-50-2 | Benchchem [benchchem.com]

- 2. This compound | C8H9N3O4 | CID 77454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-DINITRO-N-ETHYLANILINE | 3846-50-2 [chemicalbook.com]

- 4. homework.study.com [homework.study.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. agr11.com [agr11.com]

- 10. echemi.com [echemi.com]

Application Note: Qualification & Utilization of N-Ethyl-2,4-dinitroaniline as a Reference Standard in HPLC Analysis

Abstract & Strategic Context

In the high-stakes arena of agrochemical development and environmental safety, the precise quantification of nitroaromatic impurities is non-negotiable.[1] N-Ethyl-2,4-dinitroaniline (CAS: 3846-50-2) serves as a critical reference standard, primarily acting as a known synthetic intermediate and degradation product of dinitroaniline herbicides (e.g., Pendimethalin).[1][2]

This guide deviates from generic "cookbook" protocols. Instead, it provides a mechanistic workflow for establishing this compound as a validated reference standard.[1][2] We focus on its physicochemical behavior—specifically its hydrophobicity and chromophoric properties—to design a robust Reverse-Phase HPLC (RP-HPLC) method compliant with principles derived from EPA Method 8330B .

Physicochemical Profile & Handling

Before method development, one must understand the analyte's behavior in solution. This compound is a hydrophobic, weak base where the electron-withdrawing nitro groups significantly reduce the basicity of the amine, rendering it essentially neutral in typical HPLC pH ranges.[1][2]

Table 1: Critical Analytical Properties[1]

| Property | Value | Analytical Implication |

| CAS Number | 3846-50-2 | Unique identifier for procurement.[1][2][3][4] |

| Molecular Weight | 211.17 g/mol | Required for molarity calculations.[2] |

| Appearance | Yellow/Orange Crystalline Solid | Strong absorbance in the visible region.[2] |

| Solubility | Soluble in ACN, MeOH; Low in Water | Use organic solvent for stock preparation.[2] |

| LogP (Oct/Water) | ~1.9 – 2.6 | Retains well on C18 columns; elutes before parent herbicides.[2] |

| UV Maxima | ~257 nm (π-π), ~335 nm (n-π) | Dual-wavelength detection confirms identity.[1][2] |

| pKa | ~ -4.5 (Predicted) | pH modifiers have little effect on retention time.[1][2] |

Expert Insight: Unlike aliphatic amines, the nitro groups on the phenyl ring delocalize the lone pair on the nitrogen. Consequently, this compound does not require high pH buffers to suppress ionization.[1][2] Standard acidic mobile phases (0.1% Formic Acid) are sufficient to maintain peak sharpness.[1][2]

Experimental Workflow Visualization

The following diagram illustrates the logical flow from standard preparation to data validation, ensuring a closed-loop quality system.

Caption: Workflow for the preparation and analysis of this compound, emphasizing light protection and check-standard verification.

Detailed Experimental Protocols

Protocol A: Reference Standard Preparation

Objective: Create a stable, accurate calibration curve.

-

Safety Precaution: Treat all nitroaromatics as potentially toxic.[1][2] Wear nitrile gloves and work in a fume hood.[2]

-

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of this compound into a 10 mL amber volumetric flask (amber glass prevents photodegradation).

-

Dissolve in HPLC-grade Acetonitrile (ACN) . Sonicate for 5 minutes to ensure complete dissolution.

-

Storage: Stable for 1 month at 4°C in the dark.

-

-

Working Standards:

-

Prepare a dilution series (e.g., 0.5, 1.0, 5.0, 10.0, 25.0, 50.0 µg/mL) using a diluent of 50:50 ACN:Water .

-

Crucial Step: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion for early eluting impurities.

-

Protocol B: HPLC Method Parameters